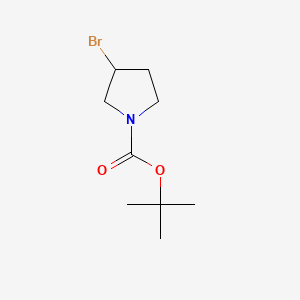

Tert-butyl 3-bromopyrrolidine-1-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-bromopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTKPXFJOXKUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655068 | |

| Record name | tert-Butyl 3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939793-16-5 | |

| Record name | tert-Butyl 3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of tert-Butyl 3-bromopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl 3-bromopyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and a clear visualization of the information hierarchy.

Compound Identification and Properties

This compound is a heterocyclic organic compound utilized as a building block in the synthesis of a variety of complex molecules. It is crucial to distinguish between isomers of this compound, as they possess different physical properties. This guide focuses on the isomer with the bromine atom directly attached to the 3-position of the pyrrolidine ring, identified by CAS Number 939793-16-5 . Another related isomer, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (CAS Number 305329-97-9), is a liquid at room temperature and possesses a different molecular formula and weight.

The quantitative physical properties of this compound (CAS: 939793-16-5) are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Boc-3-bromopyrrolidine, 1-tert-Butoxycarbonyl-3-bromopyrrolidine |

| CAS Number | 939793-16-5 |

| Molecular Formula | C₉H₁₆BrNO₂[1] |

| Molecular Weight | 250.13 g/mol [1][2] |

| Appearance | White to light yellow or white to yellow solid/powder to crystal[2][3] |

| Melting Point | 47-52 °C[1][2][4] |

| Boiling Point | 277.5 ± 33.0 °C (Predicted)[1][2] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Slightly soluble in water.[2] |

| Storage Conditions | 2-8°C[1][2][4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity.[5][6]

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.[5]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[5] For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (for solids that decompose at their boiling point, distillation under reduced pressure is required)

While the boiling point for this compound is predicted, the experimental determination for a high-boiling solid would typically involve distillation under reduced pressure to prevent decomposition.

Methodology (General Principle for High-Boiling Compounds):

-

Apparatus Setup: A vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.

-

Sample Introduction: The solid sample is placed in the round-bottom flask.

-

Heating and Pressure Reduction: The system is evacuated to the desired pressure. The flask is then heated gently.

-

Observation and Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density of a Solid

The density of a solid is its mass per unit volume. For a solid powder, gas pycnometry is a common and accurate method.

Methodology (Gas Pycnometry):

-

Sample Preparation: A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.[8]

-

Analysis: The instrument uses an inert gas, typically helium, to measure the volume of the solid by applying the gas law.[8] The chamber is filled with the gas at a known pressure, and then the gas is expanded into a second empty chamber. The resulting pressure is measured, and from the pressure difference, the volume of the sample can be accurately calculated.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.[8]

Determination of Solubility

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Qualitative and Semi-Quantitative):

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.

-

Procedure: A small, accurately weighed amount of the solid (e.g., 10 mg) is placed in a test tube.[9] A small volume of the solvent (e.g., 1 mL) is added.[9] The mixture is agitated vigorously for a set period.[9]

-

Observation: The solubility is observed and can be categorized as:

-

Soluble: The solid completely dissolves.

-

Slightly soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantitative Determination: For more precise measurements, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of g/100 mL or other units.

Information Hierarchy

The following diagram illustrates the logical flow of information presented in this technical guide, from fundamental identification to detailed physical properties and the methodologies for their determination.

Caption: Logical workflow for identifying and characterizing the physical properties of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. N-BOC-3-BROMOPYRROLIDINE | 939793-16-5 [chemicalbook.com]

- 3. This compound | 939793-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-Boc-3-ブロモピロリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ursinus.edu [ursinus.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to Tert-butyl 3-bromopyrrolidine-1-carboxylate (CAS Number: 939793-16-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-bromopyrrolidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a chiral pyrrolidine scaffold, a reactive bromine atom, and a protective tert-butoxycarbonyl (Boc) group, make it an exceptionally versatile intermediate for the synthesis of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant applications in the development of novel therapeutics, particularly as a scaffold for Janus Kinase (JAK) inhibitors.

Chemical and Physical Properties

This compound is a white to yellow solid at room temperature. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at the C-3 position. The bromine atom at the C-3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 939793-16-5 |

| Molecular Formula | C₉H₁₆BrNO₂ |

| Molecular Weight | 250.13 g/mol |

| Melting Point | 47-52 °C |

| Boiling Point (Predicted) | 277.5 ± 33.0 °C |

| Density (Predicted) | 1.379 ± 0.06 g/cm³ |

| Appearance | White to yellow solid |

| Solubility | Slightly soluble in water |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H-NMR (300 MHz, DMSO-d6) | δ 4.85 (1H, m), 3.70-3.59 (1H, m), 3.55-2.10 (5H, m), 1.35 (9H, s) |

| ¹³C-NMR (Predicted) | Due to the presence of the electron-withdrawing bromine atom, the carbon atom to which it is attached (C-3) is expected to have a chemical shift in the range of 55-80 ppm. The carbons of the pyrrolidine ring adjacent to the nitrogen will appear around 40-55 ppm. The quaternary carbon of the Boc group will be in the region of 79-81 ppm, and the methyl carbons of the Boc group will be around 28 ppm. The carbonyl carbon of the Boc group is expected in the 154-156 ppm range. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). Key fragmentation patterns for Boc-protected amines include the loss of isobutylene (M-56), the loss of the entire Boc group (M-100), and the formation of the tert-butyl cation (m/z 57), which is often the base peak.[1][2] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the bromination of the corresponding 3-hydroxy precursor.

Synthesis of (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate

This protocol details the synthesis from (R)-(-)-N-Boc-3-pyrrolidinol.

Experimental Protocol:

-

Materials:

-

(R)-(-)-N-Boc-3-pyrrolidinol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes (Hx)

-

Argon or Nitrogen gas

-

Round bottom flask (100 mL)

-

Magnetic stirrer

-

Ice bath

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

-

Procedure:

-

To a 100 mL round bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.5 g).

-

Add carbon tetrabromide (1.5 g) followed by anhydrous THF (50 mL).

-

Cool the mixture to 5 °C using an ice bath.

-

Slowly add triphenylphosphine (PPh₃) over 5 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solid by filtration and wash with diethyl ether.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel, eluting with a 1:3 mixture of ethyl acetate and hexanes.

-

-

Expected Yield: >100% (crude, used without further purification in many cases).

Applications in Drug Discovery and Development

This compound is a valuable building block for introducing the pyrrolidine motif into drug candidates. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active molecules. The reactivity of the C-Br bond allows for the facile introduction of various functional groups through nucleophilic substitution reactions, enabling the exploration of chemical space and the optimization of lead compounds.

Synthesis of Substituted Pyrrolidines

The primary application of this compound is in the synthesis of N-Boc-3-substituted pyrrolidines. The bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of pyrrolidine derivatives.

Representative Reaction: Synthesis of tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate

-

Experimental Protocol (Adapted from similar reactions):

-

To a solution of this compound in a suitable aprotic solvent such as acetonitrile or DMF, add an excess (2-3 equivalents) of benzylamine.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HBr generated during the reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate.

-

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

The pyrrolidine scaffold is a key structural feature in several Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. While direct synthesis of final JAK inhibitors from this compound is multi-stepped, this compound serves as a crucial starting material for creating the core pyrrolidine or piperidine (through ring expansion) structures found in these complex molecules. For instance, derivatives of this compound can be used to synthesize key intermediates for drugs like Tofacitinib.[3]

Mandatory Visualizations

Caption: Synthetic workflow of this compound.

Caption: Key features and applications of the target compound.

Conclusion

This compound is a cornerstone reagent in the synthesis of functionalized pyrrolidines for pharmaceutical research. Its well-defined reactivity, coupled with the stability afforded by the Boc protecting group, provides a reliable and versatile platform for the construction of complex, biologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important synthetic intermediate in their drug discovery and development endeavors.

References

An In-depth Technical Guide to tert-Butyl 3-bromopyrrolidine-1-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of tert-butyl 3-bromopyrrolidine-1-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the construction of complex molecular architectures for drug discovery. Detailed experimental procedures for its synthesis and subsequent functionalization are provided, alongside safety information and a workflow diagram illustrating its utility in synthetic chemistry.

Introduction

This compound is a versatile synthetic intermediate widely employed in the development of pharmaceutical agents and other bioactive molecules. Its structure incorporates a pyrrolidine ring, a common scaffold in many natural products and drugs, protected by a tert-butoxycarbonyl (Boc) group. The bromine atom at the 3-position serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, making it a valuable precursor for creating libraries of compounds in drug discovery campaigns, particularly in the development of protease inhibitors and receptor agonists.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 250.13 g/mol | [3] |

| Molecular Formula | C₉H₁₆BrNO₂ | [3] |

| CAS Number | 939793-16-5 | [3] |

| Appearance | White to light yellow solid/crystal | |

| Melting Point | 47-52 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Slightly soluble in water |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the characteristic spectral data.

| Spectrum Type | Characteristic Data / Peaks | Reference(s) |

| ¹H-NMR (CDCl₃) | δ 4.48 (br s, 1H), 3.82-3.65 (m, 2H), 3.62-3.46 (m, 2H), 2.38-2.18 (m, 2H), 1.46 (s, 9H). | |

| ¹³C-NMR (Predicted) | Expected signals ~154 ppm (C=O of Boc), ~80 ppm (quaternary C of Boc), ~50-60 ppm (CH₂-N), ~45 ppm (CH-Br), ~35 ppm (CH₂), ~28 ppm (CH₃ of Boc). | [5][6] |

| FT-IR (Predicted) | ~2975 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch, carbamate), ~1160 cm⁻¹ (C-O stretch). | [5][6] |

| Mass Spec. (Predicted) | Key fragments: [M-C₄H₈]⁺ (loss of isobutylene), [M-Boc]⁺, [C₄H₉]⁺ (tert-butyl cation, m/z 57). The molecular ion [M]⁺ will show a characteristic 1:1 isotopic pattern for bromine (M and M+2). | [7] |

Synthesis and Reactions

As a key building block, both the efficient synthesis of this compound and its subsequent reactions are of high interest to synthetic chemists.

Experimental Protocol: Synthesis

This protocol details the synthesis of (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate from its corresponding alcohol precursor via an Appel-type reaction.

Reaction: (R)-(-)-N-Boc-3-pyrrolidinol → (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate

Materials:

-

(R)-(-)-N-Boc-3-pyrrolidinol (1.5 g)

-

Carbon tetrabromide (CBr₄) (1.5 g)

-

Triphenylphosphine (PPh₃)

-

Dry Tetrahydrofuran (THF) (50 mL)

-

Ethyl acetate (EtOAc)

-

Hexanes (Hx)

-

Argon atmosphere

Procedure:

-

To a 100 mL round-bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.5 g).

-

Add carbon tetrabromide (1.5 g) followed by dry THF (50 mL).

-

Cool the mixture to 5°C using an ice bath.

-

Slowly add triphenylphosphine (PPh₃) portion-wise over 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the precipitated solid (triphenylphosphine oxide) by filtration and wash it with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, eluting with a 1:3 mixture of ethyl acetate:hexanes to yield the title compound.

Key Reactions: Nucleophilic Substitution

The primary utility of this compound lies in its reactivity towards nucleophiles, displacing the bromide to form new carbon-heteroatom or carbon-carbon bonds. A representative reaction is the N-alkylation of anilines.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-Boc-3-ブロモピロリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 939793-16-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Tert-butyl 3-bromopyrrolidine-1-carboxylate: A Linchpin in Modern Drug Discovery

SMILES String: CC(C)(C)OC(=O)N1CCC(Br)C1

CAS Number: 939793-16-5

Molecular Formula: C₉H₁₆BrNO₂

Molecular Weight: 250.13 g/mol

Executive Summary

Tert-butyl 3-bromopyrrolidine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structural features, comprising a pyrrolidine ring, a strategically placed bromine atom, and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of a wide array of complex molecules, including kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and components of innovative therapeutic modalities like proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and applications, complete with detailed experimental protocols and logical workflow diagrams to support researchers and scientists in the field.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its physical and safety parameters.

| Property | Value | Reference(s) |

| Molecular Weight | 250.13 g/mol | [1] |

| Melting Point | 47-52 °C | [1] |

| Boiling Point | 277.5 ± 33.0 °C (predicted) | [2] |

| Form | Solid | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Hazard Codes (H-codes) | H302, H319, H400 | [1] |

| Precautionary Codes (P-codes) | P273, P301+P312+P330, P305+P351+P338 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its utility. Below are detailed experimental protocols for its synthesis and a representative nucleophilic substitution reaction.

Synthesis of (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate

This protocol outlines the synthesis of the (S)-enantiomer from the corresponding alcohol.

Experimental Protocol:

-

To a 100 mL round-bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.5 g).

-

Add carbon tetrabromide (CBr₄) (1.5 g) followed by dry tetrahydrofuran (THF) (50 mL).

-

Cool the mixture to 5 °C using an ice bath.

-

Add triphenylphosphine (PPh₃) portion-wise over 5 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solid by filtration and wash with diethyl ether.

-

Concentrate the filtrate and purify the residue by column chromatography using a 1:3 mixture of ethyl acetate and hexanes as the eluent to yield the product.[3]

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes a typical nucleophilic substitution reaction where the bromine atom is displaced by a primary amine, a common step in the synthesis of various drug candidates.

Experimental Protocol:

-

In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add the primary amine nucleophile (1.1 to 1.5 equivalents).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equivalents), to scavenge the HBr generated.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

This compound is a cornerstone in the synthesis of numerous biologically active molecules. Its pyrrolidine scaffold is a common feature in many pharmaceuticals, and the bromo-substituent provides a reactive handle for further molecular elaboration.

Synthesis of Kinase Inhibitors

This building block is utilized in the synthesis of various kinase inhibitors. For instance, analogues of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib, can be synthesized using derivatives of this compound. The pyrrolidine moiety can be incorporated to modulate solubility, cell permeability, and binding affinity to the target kinase.

Development of PROTACs

A significant application of this compound is in the development of PROTACs. These are bifunctional molecules that induce the degradation of target proteins. The pyrrolidine derivative often forms part of the linker or the ligand that binds to an E3 ligase, such as the von Hippel-Lindau (VHL) protein. The synthesis of VHL ligands frequently involves the nucleophilic substitution of the bromine on the pyrrolidine ring.[4][5][6][7]

References

- 1. 1-Boc-3-bromopyrrolidine 96 939793-16-5 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 3-bromopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 3-bromopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document details the expected spectral data, a standard experimental protocol for its acquisition, and a structural representation with corresponding proton assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tert-butyl protecting group and the pyrrolidine ring. The presence of the bromine atom at the C3 position and the carbamate group significantly influences the chemical shifts of the pyrrolidine protons.

A summary of the ¹H NMR spectral data, acquired in deuterated dimethyl sulfoxide (DMSO-d₆) at 300 MHz, is presented below.[1]

| Chemical Shift (δ) (ppm) | Integration | Multiplicity | Assignment |

| 4.85 | 1H | Multiplet | H3 |

| 3.70 - 3.59 | 1H | Multiplet | Pyrrolidine Ring Proton |

| 3.55 - 2.10 | 5H | Multiplet | Pyrrolidine Ring Protons |

| 1.35 | 9H | Singlet | tert-butyl (3 x CH₃) |

Note on Pyrrolidine Ring Protons: The signals for the protons on the pyrrolidine ring (positions 2, 4, and 5) often appear as complex and overlapping multiplets in the region of δ 2.10-3.70 ppm.[1] The exact chemical shifts and coupling patterns can be sensitive to the solvent and the specific conformation of the five-membered ring. For unambiguous assignment, two-dimensional NMR techniques such as COSY and HSQC may be required.

Molecular Structure and Proton Assignments

The structure of this compound with the numbering of the key positions is shown below. This visualization aids in correlating the spectral data with the specific protons in the molecule.

Caption: Structure of this compound with proton numbering.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the homogeneity of the magnetic field by shimming.

-

Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each signal to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to elucidate the connectivity of the protons.

-

References

An In-depth Technical Guide to the 13C NMR Spectroscopy of N-Boc-3-bromopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of N-Boc-3-bromopyrrolidine. Due to the limited availability of public experimental 13C NMR data for N-Boc-3-bromopyrrolidine, this document presents predicted chemical shifts and, for comparative purposes, experimental data for the closely related analogue, (R/S)-N-Boc-3-pyrrolidinol. This guide includes detailed experimental protocols and logical workflows to assist researchers in the characterization of this important synthetic intermediate.

Molecular Structure and Predicted 13C NMR Chemical Shifts

N-Boc-3-bromopyrrolidine, with the CAS Number 939793-16-5, is a key building block in the synthesis of various pharmaceutical compounds. Its structure consists of a pyrrolidine ring substituted with a bromine atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Boc-Protected Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core principles governing the fragmentation of tert-butoxycarbonyl (Boc)-protected pyrrolidines in mass spectrometry (MS). Understanding these fragmentation pathways is crucial for the structural elucidation, characterization, and quantification of these important synthetic intermediates in pharmaceutical and chemical research. This document outlines the primary fragmentation mechanisms, presents quantitative data for common analytes, details experimental protocols, and provides visual diagrams of the key processes.

Introduction to Mass Spectrometry of Boc-Protected Pyrrolidines

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. Pyrrolidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products. Consequently, the analysis of Boc-protected pyrrolidine intermediates by mass spectrometry is a routine and critical task in drug discovery and development.

Electrospray ionization (ESI) is the most common ionization technique for these compounds, typically producing a protonated molecule [M+H]⁺ in positive ion mode. Subsequent tandem mass spectrometry (MS/MS) experiments, primarily through collision-induced dissociation (CID), provide structurally informative fragment ions. The fragmentation is largely directed by the labile Boc group, leading to a set of characteristic neutral losses and fragment ions.

Core Fragmentation Mechanisms

The fragmentation of Boc-protected pyrrolidines is dominated by cleavages within the Boc group and subsequent or concurrent fragmentation of the pyrrolidine ring.

Fragmentation of the Boc Protecting Group

The primary fragmentation pathways of the Boc group are well-characterized and serve as diagnostic indicators for the presence of this protecting group.[1][2] These pathways include:

-

Loss of Isobutylene (56 Da): A prevalent fragmentation route proceeds via a McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C₄H₈) and the formation of a carbamic acid intermediate, which can then decarboxylate.[1]

-

Loss of the Entire Boc Group (100 Da): Cleavage of the N-C(O) bond can result in the loss of the entire Boc group as C₅H₈O₂.

-

Loss of tert-Butanol (74 Da): This loss is also observed, particularly in differentiating stereoisomers of certain Boc-protected amino acids.[3]

-

Formation of the tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation (C₄H₉⁺) is a characteristic fragment ion and often appears as a prominent peak in the MS/MS spectrum.[2]

-

Loss of CO₂ (44 Da) following Isobutylene Loss: The carbamic acid intermediate formed after the loss of isobutylene can readily lose carbon dioxide.

Fragmentation of the Pyrrolidine Ring

Following or in concert with the fragmentation of the Boc group, the pyrrolidine ring can undergo several fragmentation reactions. The initial loss of the bulky Boc group can energize the remaining pyrrolidine ring, leading to further dissociation. Common fragmentation pathways of the pyrrolidine ring itself include ring-opening reactions followed by the loss of small neutral molecules like ethylene or cyclopropane.[4] The specific fragmentation pattern of the pyrrolidine ring is highly dependent on the position and nature of any substituents. For instance, α-substituted pyrrolidines often exhibit characteristic fragmentation patterns involving the substituent.

Quantitative Data Summary

The following tables summarize the characteristic fragment ions and their hypothetical relative abundances for common Boc-protected pyrrolidines under typical ESI-MS/MS conditions. This data is illustrative and intended to provide a general understanding of the expected fragmentation patterns. Actual relative abundances can vary depending on the instrument and experimental conditions.

Table 1: Fragmentation of N-Boc-pyrrolidine ([M+H]⁺ = m/z 172.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Neutral Loss (Da) | Hypothetical Relative Abundance (%) |

| 172.1 | 116.1 | [M+H - C₄H₈]⁺ | 56 | 100 |

| 172.1 | 72.1 | [M+H - C₅H₈O₂]⁺ | 100 | 45 |

| 172.1 | 57.1 | [C₄H₉]⁺ | 115 | 85 |

| 116.1 | 72.1 | [M+H - C₄H₈ - CO₂]⁺ | 44 | 25 |

Table 2: Fragmentation of N-Boc-prolinol ([M+H]⁺ = m/z 202.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Neutral Loss (Da) | Hypothetical Relative Abundance (%) |

| 202.1 | 146.1 | [M+H - C₄H₈]⁺ | 56 | 100 |

| 202.1 | 128.1 | [M+H - C₄H₈ - H₂O]⁺ | 74 | 60 |

| 202.1 | 102.1 | [M+H - C₅H₈O₂]⁺ | 100 | 30 |

| 202.1 | 84.1 | Pyrrolidine ring fragment | - | 40 |

| 202.1 | 57.1 | [C₄H₉]⁺ | 145 | 75 |

Table 3: Fragmentation of N-Boc-2-cyanopyrrolidine ([M+H]⁺ = m/z 197.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Neutral Loss (Da) | Hypothetical Relative Abundance (%) |

| 197.1 | 141.1 | [M+H - C₄H₈]⁺ | 56 | 100 |

| 197.1 | 97.1 | [M+H - C₅H₈O₂]⁺ | 100 | 55 |

| 197.1 | 70.1 | Pyrrolidine iminium ion | - | 70 |

| 197.1 | 57.1 | [C₄H₉]⁺ | 140 | 90 |

Experimental Protocols

This section provides a general methodology for the analysis of Boc-protected pyrrolidines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Solutions: Prepare stock solutions of the Boc-protected pyrrolidine standards in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions with the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples (if applicable): For analysis in biological matrices, perform a protein precipitation or solid-phase extraction to remove interferences. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

Liquid Chromatography

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized for the specific analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Cone Gas Flow: 50-100 L/hr.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Gas: Argon.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. For structural confirmation, perform product ion scans. The collision energy should be optimized for each compound to maximize the intensity of the desired fragment ions, typically ranging from 10-40 eV.

Mandatory Visualizations

The following diagrams illustrate the key fragmentation pathways and a typical experimental workflow.

Caption: Primary fragmentation pathways of a Boc-protected pyrrolidine.

Caption: General experimental workflow for LC-MS/MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Tert-butyl 3-bromopyrrolidine-1-carboxylate from hydroxyproline

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-bromopyrrolidine-1-carboxylate from Hydroxyproline

Abstract

This compound is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmaceutically active compounds. Its pyrrolidine scaffold is a common motif in modern drug discovery. This technical guide provides a detailed overview of a plausible synthetic route to this compound starting from the readily available amino acid, L-hydroxyproline. The synthesis is presented as a three-stage process: (I) Conversion of N-protected 4-hydroxyproline to a key intermediate, N-Boc-3-pyrrolidinone; (II) Asymmetric reduction to form the chiral alcohol, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate; and (III) Subsequent bromination to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to provide a comprehensive resource for laboratory synthesis.

Overall Synthetic Pathway

The transformation of L-hydroxyproline into this compound is a multi-step process that involves the strategic modification of functional groups and the introduction of chirality. The overall workflow is depicted below.

Caption: Overall 3-stage synthetic workflow.

Stage I: Synthesis of N-Boc-3-pyrrolidinone from Hydroxyproline

The initial stage involves protecting the amine of L-hydroxyproline, followed by oxidation of the hydroxyl group and subsequent decarboxylation to form a key pyrrolidinone intermediate.

Step 1: N-protection of L-hydroxyproline

The synthesis begins with the protection of the secondary amine of L-hydroxyproline with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

Experimental Protocol:

-

Dissolve L-hydroxyproline in water.

-

While stirring, add di-tert-butyl dicarbonate (Boc₂O) dropwise to the solution.

-

Concurrently, add an aqueous solution of sodium hydroxide dropwise to maintain a pH greater than 7.

-

Heat the reaction mixture to 40-45 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the mixture to 0-5 °C and adjust the pH to 2.0-2.5 with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Boc-L-hydroxyproline.[1]

| Reagent/Parameter | Quantity/Value | Purpose |

| L-hydroxyproline | 1.0 eq | Starting Material |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 eq | Boc Protection Agent |

| Sodium Hydroxide | As needed | Maintain alkaline pH |

| Temperature | 40-45 °C | Reaction Condition |

| Final pH | 2.0-2.5 | Product Precipitation |

Step 2: Oxidation to N-Boc-4-oxoproline

The secondary alcohol of the protected hydroxyproline is oxidized to a ketone. This can be achieved using various oxidation agents, such as Dess-Martin periodinane (DMP) or Swern oxidation.

Experimental Protocol (using DMP):

-

Suspend N-Boc-L-hydroxyproline in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add Dess-Martin periodinane (DMP) portion-wise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Step 3: Decarboxylation to N-Boc-3-pyrrolidinone

The conversion of N-Boc-4-oxoproline to N-Boc-3-pyrrolidinone is a more complex transformation that may involve decarboxylation followed by isomerization. For the purpose of this guide, we recognize this step leads to the necessary prochiral substrate for the next stage. A more common industrial route to N-Boc-3-pyrrolidinone involves different starting materials.

Stage II: Asymmetric Reduction to (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This stage is critical for establishing the desired stereochemistry in the final product. An asymmetric reduction of the prochiral N-Boc-3-pyrrolidinone yields the enantiomerically pure alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for this transformation.

Caption: Experimental workflow for CBS reduction.

Experimental Protocol:

-

Under an inert atmosphere (e.g., Argon), dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[2]

| Reagent/Parameter | Quantity/Value | Purpose |

| N-Boc-3-pyrrolidinone | 1.0 eq | Substrate |

| (R)-2-Methyl-CBS-oxazaborolidine | 0.1 eq | Chiral Catalyst |

| Borane-THF Complex (1.0 M) | 1.0 eq | Reducing Agent |

| Anhydrous THF | Solvent | Reaction Medium |

| Temperature | -78 °C to RT | Reaction Condition |

| Typical Yield | 85-95% | Product Yield |

| Enantiomeric Excess | >98% ee | Stereochemical Purity |

Stage III: Bromination of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

The final stage involves the conversion of the hydroxyl group to a bromide with inversion of stereochemistry, typically via an Appel reaction. This provides the target (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate.

Experimental Protocol:

-

Under an Argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) to a round bottom flask.

-

Add carbon tetrabromide (CBr₄, 1.5 eq) followed by dry tetrahydrofuran (THF).

-

Cool the resulting mixture to 5 °C in an ice bath.

-

Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains low.

-

Monitor the reaction progress by TLC. The reaction is typically rapid ( < 10 minutes).

-

Upon completion, remove the solid triphenylphosphine oxide byproduct by filtration, washing the solid with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (e.g., 1:3 Ethyl Acetate:Hexanes) to yield (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate.[3]

| Reagent/Parameter | Quantity/Value | Purpose |

| (R)-(-)-N-Boc-3-pyrrolidinol | 1.0 eq | Starting Material |

| Carbon Tetrabromide (CBr₄) | ~1.5 eq | Bromine Source |

| Triphenylphosphine (PPh₃) | ~1.5 eq | Reagent |

| Anhydrous THF | Solvent | Reaction Medium |

| Temperature | 5 °C | Reaction Condition |

| Typical Yield | >90% (crude) | Product Yield |

Conclusion

This technical guide outlines a comprehensive and viable synthetic route for the preparation of this compound from L-hydroxyproline. By detailing the key stages of N-protection, oxidation, asymmetric reduction, and bromination, this document provides researchers and drug development professionals with the necessary protocols and data to effectively synthesize this important chiral intermediate. The methodologies described leverage well-established chemical transformations to ensure high yield and stereochemical control, facilitating its application in complex molecule synthesis.

References

Chiral Synthesis of (R)- and (S)-tert-Butyl 3-Bromopyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (R)- and (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate, pivotal building blocks in the development of novel therapeutics. This document details established synthetic routes, experimental protocols, and quantitative data to support researchers in medicinal chemistry and drug discovery.

Introduction

Chirally pure 3-bromopyrrolidine derivatives are essential intermediates in the synthesis of a wide range of biologically active molecules. The defined stereochemistry at the C3 position of the pyrrolidine ring is often crucial for target engagement and pharmacological efficacy. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective functionalization and is readily removed under acidic conditions, making these compounds versatile synthons in multi-step synthetic campaigns. This guide focuses on the stereospecific synthesis of both (R)- and (S)-enantiomers of tert-butyl 3-bromopyrrolidine-1-carboxylate, primarily from chiral N-Boc-3-hydroxypyrrolidine precursors.

Synthetic Strategies

The principal strategy for the enantioselective synthesis of (R)- and (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate involves the stereospecific conversion of the corresponding chiral N-Boc-3-hydroxypyrrolidine precursors. This is typically achieved through reactions that proceed with a predictable stereochemical outcome, most notably the Appel reaction, which facilitates the conversion of an alcohol to an alkyl halide with inversion of configuration.

The overall synthetic approach can be divided into two main stages:

-

Synthesis of Chiral (R)- and (S)-N-Boc-3-hydroxypyrrolidine: These precursors can be obtained through various methods, including the use of the chiral pool (e.g., from D- or L-malic acid), asymmetric reduction of a prochiral ketone, or enzymatic resolutions.

-

Stereospecific Bromination: The conversion of the chiral alcohol to the corresponding bromide with inversion of stereochemistry.

Synthesis of Chiral Precursors: (R)- and (S)-N-Boc-3-hydroxypyrrolidine

The synthesis of enantiomerically pure (R)- and (S)-N-Boc-3-hydroxypyrrolidine is a critical first step. Several effective methods have been established.

From the Chiral Pool (D- and L-Malic Acid)

A classical approach utilizes readily available and inexpensive chiral starting materials like D- or L-malic acid to produce (R)- or (S)-N-Boc-3-hydroxypyrrolidine, respectively.[1] The synthesis involves a multi-step sequence that includes amidation, cyclization, reduction, debenzylation, and Boc-protection.

Asymmetric Reduction of N-Boc-3-pyrrolidinone

This method starts from the prochiral N-Boc-3-pyrrolidinone and employs a chiral catalyst to achieve asymmetric reduction of the ketone to the desired chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established example of this strategy.[1] For the synthesis of the (S)-enantiomer, the (S)-CBS catalyst is used.

Biocatalytic Asymmetric Reduction

Enzymatic methods offer high stereoselectivity under mild reaction conditions. Ketoreductases (KREDs) can be employed for the enantioselective reduction of N-Boc-3-pyrrolidinone to either the (R)- or (S)-alcohol with high enantiomeric excess (>99% ee).[2]

Stereospecific Bromination: The Appel Reaction

The Appel reaction is a reliable method for converting a secondary alcohol to an alkyl bromide with complete inversion of stereochemistry, proceeding via an SN2 mechanism.[3][4] This makes it an ideal choice for the synthesis of (R)- and (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate from their corresponding chiral alcohol precursors.

The general reaction involves treating the alcohol with a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄).

Experimental Protocols

Synthesis of (S)-tert-Butyl 3-Bromopyrrolidine-1-carboxylate

This protocol outlines the synthesis of the (S)-bromo derivative starting from (R)-(-)-N-Boc-3-pyrrolidinol.

Reaction: Appel Bromination

Starting Material: (R)-(-)-N-Boc-3-pyrrolidinol

Reagents and Solvents:

-

(R)-(-)-N-Boc-3-pyrrolidinol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes (Hx)

Procedure: [5]

-

To a round bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq).

-

Add carbon tetrabromide (1.0 eq) followed by anhydrous THF.

-

Cool the mixture to 5 °C in an ice bath.

-

Add triphenylphosphine (1.0 eq) portion-wise over 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes (e.g., 1:3 v/v), to afford (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate.

Synthesis of (R)-tert-Butyl 3-Bromopyrrolidine-1-carboxylate

This protocol describes the synthesis of the (R)-bromo derivative starting from (S)-(+)-N-Boc-3-pyrrolidinol, leveraging the stereoinvertive nature of the Appel reaction.

Reaction: Appel Bromination

Starting Material: (S)-(+)-N-Boc-3-pyrrolidinol

Reagents and Solvents:

-

(S)-(+)-N-Boc-3-pyrrolidinol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes (Hx)

Procedure: The procedure is analogous to the synthesis of the (S)-enantiomer.

-

To a round bottom flask under an inert atmosphere, add (S)-(+)-N-Boc-3-pyrrolidinol (1.0 eq).

-

Dissolve in anhydrous DCM or THF.

-

Cool the solution to 0-5 °C.

-

Add triphenylphosphine (1.1-1.5 eq) and then carbon tetrabromide (1.1-1.5 eq).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up the reaction by filtering off the triphenylphosphine oxide and concentrating the filtrate.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate.

Data Presentation

Table 1: Summary of Quantitative Data for the Chiral Synthesis

| Step | Starting Material | Product | Reagents | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Synthesis of (S)-Bromoenantiomer | ||||||

| Appel Bromination | (R)-(-)-N-Boc-3-pyrrolidinol | (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate | CBr₄, PPh₃, THF | >95 | >99 | [5] |

| Synthesis of (R)-Bromoenantiomer | ||||||

| Appel Bromination | (S)-(+)-N-Boc-3-pyrrolidinol | (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate | CBr₄, PPh₃, DCM/THF | High | Expected >99 (with pure SM) | Inferred |

| Synthesis of Chiral Precursors | ||||||

| Biocatalytic Reduction of N-Boc-3-pyrrolidinone | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | Ketoreductase (KRED) | up to 45 | >99 | [2] |

| Asymmetric Reduction of N-Boc-3-pyrrolidinone | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | (R)- or (S)-CBS catalyst, BH₃ complex | High | High | [1] |

| Synthesis from Malic Acid | D- or L-Malic Acid | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | Multi-step | Moderate | High | [1] |

Visualizations

Caption: Synthetic pathway to (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate.

Caption: Synthetic pathway to (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate.

Caption: General experimental workflow for the Appel bromination.

Conclusion

The chiral synthesis of (R)- and (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate is well-established, with the Appel reaction on the corresponding chiral N-Boc-3-hydroxypyrrolidine precursors being the most direct and stereospecific method. The choice of the synthetic route for the chiral alcohol precursors depends on factors such as cost, scalability, and desired enantiopurity. This guide provides the necessary information for researchers to select and implement a suitable synthetic strategy for obtaining these valuable chiral building blocks for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction [organic-chemistry.org]

- 5. (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3] Its unique stereochemical and physicochemical properties, including its three-dimensional nature and ability to participate in hydrogen bonding, make it a versatile building block for the design of novel therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its synthesis, biological activities, and the structure-activity relationships that govern its therapeutic potential.

The Significance of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in a wide array of FDA-approved drugs underscores its importance in medicinal chemistry.[1][3] Its non-planar, sp³-hybridized structure allows for the creation of multiple stereoisomers, enabling a thorough exploration of the pharmacophore space and enhancing target selectivity.[1][4] The phenomenon of "pseudorotation" further contributes to its conformational flexibility and three-dimensional coverage, which is a significant advantage in modern drug design.[1][4]

The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating strong interactions with biological targets.[5] Furthermore, the pyrrolidine scaffold can improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[5]

Synthesis of Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a well-established area of organic synthesis, with two primary strategies being the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[1]

Functionalization of Pre-existing Pyrrolidine Rings

L-proline, a naturally occurring amino acid, is a common and readily available chiral starting material for the synthesis of a variety of pyrrolidine-containing molecules.[1][6]

Cyclization of Acyclic Precursors

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

One of the most powerful and widely used methods for the stereoselective synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[1][7] This reaction allows for the creation of multiple stereocenters in a single step with high regio- and stereoselectivity.

Biological Activities and Therapeutic Applications

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as drugs for a wide range of diseases.[1][3][8]

Anticancer Activity

Numerous pyrrolidine-containing compounds have been investigated for their potential as anticancer agents.[1][9][10] They have been shown to target various cancer cell lines, and their mechanisms of action often involve the inhibition of critical signaling pathways involved in cell proliferation and survival.[11]

Table 1: Anticancer Activity of Representative Pyrrolidine Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine derivative | A549 (Lung) | 5.2 - 12.1 | [11] |

| Thiophene-containing dispiro indenoquinoxaline pyrrolidine | MCF-7 (Breast) | 17 - 28 | [12] |

| Thiophene-containing dispiro indenoquinoxaline pyrrolidine | HeLa (Cervical) | 19 - 30 | [12] |

| Benzenesulfonylpyrrolidine with 1,3-thiazole | MCF-7 (Breast) | 48.01 - 49.78 | [12] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue | HeLa (Cervical) | 0.32 - 1.80 | [13] |

Antidiabetic Activity (DPP-4 Inhibition)

A prominent class of antidiabetic drugs, the gliptins, features a pyrrolidine scaffold.[14][15] These compounds act as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[12][16] By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[16]

Table 2: DPP-4 Inhibitory Activity of Pyrrolidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | DPP-4 | 3.73 | [15][17] |

Anticonvulsant Activity

The pyrrolidine scaffold is a key feature in several antiepileptic drugs (AEDs).[18] Levetiracetam, a widely used AED, is a notable example.[4] The mechanism of action of many pyrrolidine-based anticonvulsants involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, which play a crucial role in neuronal excitability.[18][19][20]

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Test | ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione-acetamide derivative (69k) | MES | 80.38 | [7] |

| Pyrrolidine-2,5-dione-acetamide derivative (69k) | 6 Hz | 108.80 | [7] |

Anti-inflammatory Activity

Pyrrolidine derivatives have also been explored for their anti-inflammatory properties.[21][22][23] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[21][22]

Table 4: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| N-substituted pyrrolidine-2,5-dione (13e) | COX-2 | 0.98 | 31.5 | [21] |

| Pyrrolizine derivative | COX-1 | 2.45 - 5.69 | - | [12] |

| Pyrrolizine derivative | COX-2 | 0.85 - 3.44 | - | [12] |

Antibacterial and Antifungal Activity

The pyrrolidine scaffold is present in compounds with potent antibacterial and antifungal properties.[2][12][24][25][26] These derivatives can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Table 5: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiropyrrolidine derivative | Staphylococcus aureus | 3.9 | [26] |

| Spiropyrrolidine derivative | Micrococcus luteus | 31.5 - 62.5 | [26] |

| Pyrrolidine-2,3-dione dimer | Staphylococcus aureus (MSSA) | 8 - 16 | [2] |

| Pyrrolidine-substituted halogenobenzene | Staphylococcus aureus | 32 - 512 | [25] |

| Pyrrolidine-substituted halogenobenzene | Candida albicans | 32 - 64 | [25] |

Antiviral Activity

Certain pyrrolidine-containing molecules have demonstrated promising antiviral activity, particularly against viruses like HIV.[27] For instance, some derivatives act as antagonists of the CXCR4 chemokine receptor, which is a co-receptor for HIV entry into host cells.[27]

Table 6: Antiviral-related Activity of a Pyrrolidine Derivative

| Compound | Target | IC50 | Reference |

| Pyrrolidine-containing CXCR4 antagonist | CXCR4 receptor binding | 79 nM | [27] |

| Pyrrolidine-containing CXCR4 antagonist | CXCL12-induced cytosolic calcium flux | 0.25 nM | [27] |

Experimental Protocols

Synthesis of Levetiracetam

This protocol describes a synthetic route to the anticonvulsant drug Levetiracetam.[3][8][10]

Step 1: Synthesis of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid

-

A mixture of γ-butyrolactone and D (+)-2-amino butanol is heated at 225°C in an autoclave under a nitrogen atmosphere.

-

The reaction is monitored by TLC and HPLC.

-

To a mixture of the resulting intermediate and a 3% aqueous solution of NaHCO₃, RuO₂ is added at 25°C.

-

The mixture is cooled to 0°C, and a 4.5% aqueous solution of NaOCl is added over 1 hour, maintaining the pH at 13 with a 50% aqueous solution of NaOH.

-

After 3 hours, solid NaHSO₃ is added, and the mixture is stirred for 15 minutes.

Step 2: Amidation to form Levetiracetam

-

Triethylamine is added to a solution of the product from Step 1 in dichloromethane at -40 to -30°C.

-

Ethyl chloroformate is added slowly, and the mixture is stirred for 30 minutes.

-

Ammonia gas is bubbled through the reaction mixture at -40 to -30°C.

-

After stirring for 4-5 hours, the reaction mixture is warmed to 25-30°C.

-

The precipitated salt is filtered and washed with dichloromethane.

-

The filtrate is concentrated under vacuum to afford crude Levetiracetam as a white solid.[10]

In Vitro DPP-4 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of pyrrolidine derivatives against the DPP-4 enzyme.[5][28][29]

-

Prepare solutions of the test compounds (pyrrolidine derivatives) in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, mix 26 µL of the test compound solution with 24 µL of DPP-4 enzyme (1.73 mU/mL in 50 mM Tris-HCl buffer, pH 8.0).

-

Incubate the plate at 37°C for 10 minutes.

-

Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 mM in 50 mM Tris-HCl buffer, pH 8.0), to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Monitor the enzymatic reaction by measuring the fluorescence (excitation λ = 360 nm, emission λ = 460 nm) in kinetic mode using a microplate reader.

-

Calculate the inhibitory activity based on the rate of fluorescence increase.

Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity

This protocol describes the broth microdilution method for determining the MIC of pyrrolidine compounds against bacteria.[7][16][30][31][32]

-

Prepare a stock solution of the test pyrrolidine compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

DPP-4 Inhibition Signaling Pathway

Pyrrolidine-based DPP-4 inhibitors play a crucial role in glucose homeostasis by modulating the incretin pathway.

Caption: DPP-4 Inhibition by Pyrrolidine-based Drugs.

Anticancer Mechanism: EGFR Signaling Pathway Inhibition

Many pyrrolidine derivatives exert their anticancer effects by targeting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Caption: Inhibition of the EGFR Signaling Pathway.

Experimental and Drug Discovery Workflows

High-Throughput Screening Workflow for Pyrrolidine Libraries

The discovery of novel bioactive pyrrolidine derivatives often begins with high-throughput screening (HTS) of large compound libraries.

Caption: High-Throughput Screening Workflow.

Structure-Activity Relationship (SAR) Logic for DPP-4 Inhibitors

The development of potent and selective DPP-4 inhibitors relies on understanding the structure-activity relationships of the pyrrolidine scaffold.

Caption: SAR of Pyrrolidine-based DPP-4 Inhibitors.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a diverse range of therapeutic agents targeting a multitude of diseases. A thorough understanding of the synthesis, biological activities, and structure-activity relationships of pyrrolidine derivatives is crucial for the rational design and discovery of the next generation of innovative medicines. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myexperiment.org [myexperiment.org]

- 4. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.unipa.it [iris.unipa.it]

- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apec.org [apec.org]

- 17. brieflands.com [brieflands.com]

- 18. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 19. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 21. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 28. lifetechindia.com [lifetechindia.com]

- 29. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 30. youtube.com [youtube.com]

- 31. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Conformational Analysis of N-substituted 3-bromopyrrolidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of N-substituted 3-bromopyrrolidines. These compounds are significant scaffolds in medicinal chemistry, and understanding their three-dimensional structure is crucial for rational drug design and the development of novel therapeutics. This document details the experimental and computational techniques used to elucidate the conformational preferences of the pyrrolidine ring, focusing on the influence of the N-substituent and the C3-bromo group.

Introduction: The Conformationally Dynamic Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. This puckering is crucial as it dictates the spatial orientation of substituents, which in turn governs molecular interactions with biological targets. The two most common conformations are the envelope (E) and twist (T) forms. For substituted pyrrolidines, the ring pucker is often described by the position of the atoms relative to a mean plane, with the C3 and C4 atoms being the most common sites of puckering.

The conformational equilibrium is primarily influenced by two key factors in the target molecules:

-

The N-substituent (R): The steric bulk and electronic properties of the group attached to the nitrogen atom (e.g., Boc, Cbz, benzyl) can influence the ring pucker and the rotational barrier around the N-C(O) bond in the case of acyl substituents.

-

The C3-bromo substituent: As an electronegative and sterically demanding group, the bromine atom significantly impacts the conformational preference of the ring, favoring conformations that minimize steric and electronic repulsions.

The primary equilibrium of interest is between the two envelope conformations where the bromine atom occupies either a pseudo-axial or a pseudo-equatorial position. The determination of the dominant conformer and the energetic landscape of this equilibrium is the central goal of the analyses described herein.

Methodologies for Conformational Analysis

A combination of spectroscopic and computational methods is employed to provide a comprehensive understanding of the conformational landscape of N-substituted 3-bromopyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy